Demethoxycurcumin

Descripción general

Descripción

La demetoxicurcumina, también conocida como Curcumina II, es un curcuminoides natural que se encuentra en la cúrcuma (Curcuma longa). Es uno de los tres principales curcuminoides, los otros son la curcumina y la bisdemetoxicurcumina. La demetoxicurcumina es conocida por sus propiedades antiinflamatorias, antioxidantes, antibacterianas, anticancerígenas y neuroprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La demetoxicurcumina se puede sintetizar a través de varias rutas químicas. Un método común implica la condensación de vainillina con acetilacetona en presencia de una base, como el hidróxido de sodio, en condiciones de reflujo. La reacción generalmente procede de la siguiente manera:

Reacción de condensación: La vainillina reacciona con acetilacetona en presencia de hidróxido de sodio.

Purificación: El producto crudo se purifica mediante cromatografía en columna o recristalización.

Métodos de producción industrial

La producción industrial de demetoxicurcumina a menudo implica la extracción de la cúrcuma. El proceso incluye:

Extracción: El polvo de cúrcuma se extrae utilizando solventes como el etanol o el metanol.

Fraccionamiento: El extracto se fracciona para aislar los curcuminoides.

Purificación: La demetoxicurcumina se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones

La demetoxicurcumina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.

Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro.

Principales productos

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Dihidro-demetoxicurcumina.

Sustitución: Derivados de demetoxicurcumina halogenados.

Aplicaciones Científicas De Investigación

Antioxidant and Cytotoxic Properties

Demethoxycurcumin has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. A study reported that this compound exhibited a higher antioxidant capacity than its counterpart bisthis compound, with an IC50 value indicating effective radical scavenging activity . Furthermore, it has shown cytotoxic effects against various cancer cell lines, including colon adenocarcinoma (SW-620) and gastric cancer (AGS), suggesting its potential as a chemotherapeutic agent .

Vascular Smooth Muscle Cell Migration Inhibition

Research has highlighted this compound's ability to inhibit vascular smooth muscle cell migration, which is essential in preventing restenosis after vascular injuries. In a rat carotid injury model, this compound significantly reduced intima/media ratios and the number of proliferating cells compared to other curcuminoids . This action is mediated through the downregulation of matrix metalloproteinases and modulation of signaling pathways such as focal adhesion kinase and phosphatidylinositol 3-kinase .

Antimicrobial Activity

This compound has shown promise in combating various microbial infections. Studies indicate that it possesses antibacterial properties effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, demonstrating its potential as an alternative treatment for resistant infections . Its antimicrobial efficacy has been attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as nuclear factor-kappa B (NF-kB). Research indicates that this compound can suppress tumor necrosis factor-induced inflammatory responses in various cell types, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

This compound's neuroprotective capabilities have been explored in the context of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in conditions like Alzheimer's disease . Its ability to modulate neuroinflammation further supports its therapeutic potential in neurodegenerative disorders.

Applications in Cancer Therapy

This compound's anticancer properties extend beyond its cytotoxic effects; it also induces apoptosis in cancer cells through various mechanisms, including DNA damage induction and inhibition of DNA repair processes . Its role in modulating multiple signaling pathways involved in cancer progression makes it a valuable candidate for combination therapies with conventional chemotherapeutics.

Summary Table of this compound Applications

Mecanismo De Acción

La demetoxicurcumina ejerce sus efectos a través de varios objetivos moleculares y vías:

Antiinflamatorio: Inhibe la actividad del factor nuclear-kappa B (NF-κB) y reduce la producción de citocinas proinflamatorias.

Antioxidante: Elimina los radicales libres y aumenta la regulación de las enzimas antioxidantes.

Anticancerígeno: Induce la apoptosis a través de la activación de las caspasas y la modulación de las vías de señalización como Akt y Smad.

Neuroprotector: Inhibe la agregación de péptidos beta-amiloide y reduce el estrés oxidativo en las células neuronales.

Comparación Con Compuestos Similares

La demetoxicurcumina a menudo se compara con otros curcuminoides:

Curcumina: El curcuminoide más abundante, conocido por sus amplias actividades biológicas, pero limitado por su baja biodisponibilidad.

Bisdemetoxicurcumina: Carece de dos grupos metoxi, lo que la hace más estable químicamente, pero menos potente en algunas actividades biológicas en comparación con la curcumina.

Tetrahidrocurcumina: Un derivado hidrogenado con biodisponibilidad y estabilidad mejoradas, pero perfiles de actividad biológica diferentes.

La demetoxicurcumina es única debido a su equilibrio de estabilidad y actividad biológica, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

Demethoxycurcumin (DMC), a natural compound derived from turmeric (Curcuma longa), has garnered significant attention for its diverse biological activities, particularly in the realms of cancer therapy, antioxidant properties, and immune modulation. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Overview of this compound

DMC is one of the three main curcuminoids found in turmeric, alongside curcumin and bisthis compound. Its chemical structure lacks a methoxy group at one of the phenolic rings, which affects its biological functions compared to its analogs. Research indicates that DMC exhibits various pharmacological effects including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

DMC has been evaluated for its antioxidant capabilities through various assays. A comparative study showed that DMC's antioxidant activity is lower than that of curcumin but still significant. The DPPH radical scavenging assay indicated that DMC had an IC50 value of 17.94 µg/mL, demonstrating its ability to neutralize free radicals effectively .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| Curcumin | 12.46 |

| This compound | 17.94 |

| Bisthis compound | 25.00 |

Anticancer Properties

DMC has been extensively studied for its anticancer effects across various cancer cell lines. Research has demonstrated that DMC inhibits cell proliferation and induces apoptosis in several types of cancer, including prostate, breast, and skin cancers.

Case Study: Inhibition of Skin Squamous Cell Carcinoma

A study involving A431 human skin squamous cell carcinoma cells revealed that DMC significantly inhibited cell viability and induced apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Skin Cancer) | 20.00 |

| SW-620 (Colon Cancer) | 42.90 |

| HepG2 (Liver Cancer) | 64.70 |

Immune Modulation

DMC also influences immune responses, particularly in the context of leukemia. In a study involving WEHI-3 leukemia mice, DMC treatment resulted in increased macrophage populations and enhanced phagocytic activity at lower doses. However, higher doses led to a decrease in macrophage populations .

Table 3: Effects of this compound on Immune Cells

| Treatment Dose (mg/kg) | Macrophage Population (Mac-3) | Phagocytosis Activity |

|---|---|---|

| Control | Baseline | Baseline |

| 15 | Increased | Enhanced |

| 30 | Decreased | Enhanced |

| 60 | Decreased | Reduced |

The mechanisms underlying the biological activities of DMC include:

- Inhibition of NF-κB Activation : DMC suppresses TNF-induced NF-κB activation, which is crucial for inflammatory responses and tumor progression .

- Induction of Apoptosis : By regulating apoptotic pathways, DMC promotes programmed cell death in cancer cells.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Propiedades

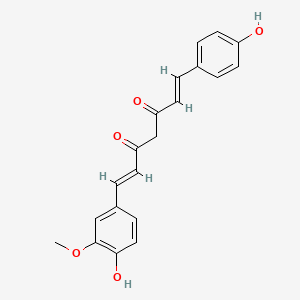

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.